ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
CAS No.: 954217-58-4
Cat. No.: VC8334672
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954217-58-4 |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13) |
| Standard InChI Key | NJZUANIECDYRNO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br |
| Canonical SMILES | CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br |
Introduction
Structural Characteristics and Molecular Properties
Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate belongs to the imidazopyridine family, a class of bicyclic heterocycles known for their pharmacological relevance. The compound’s structure features a pyridine ring fused with an imidazole moiety, substituted at the 6-position with a bromine atom and at the 2-position with an ethyl ester group. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| CAS Registry Number | 954217-58-4 |
| IUPAC Name | Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
| InChI Key | NJZUANIECDYRNO-UHFFFAOYSA-N |
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the ethyl ester group provides a handle for hydrolysis to carboxylic acid derivatives. X-ray crystallography of analogous imidazopyridines reveals planar fused-ring systems with bond lengths and angles consistent with aromatic stabilization, suggesting similar structural rigidity in this compound .
Synthetic Methodologies and Optimization
The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate follows a cyclization strategy using 5-bromopyridine-2,3-diamine and ethyl 2-bromoacetate as precursors. The reaction proceeds in dimethylformamide (DMF) under reflux conditions (100–120°C) with potassium carbonate as a base, achieving cyclization via nucleophilic substitution and subsequent aromatization. A typical protocol involves:
-
Reagent Preparation: Dissolving 5-bromopyridine-2,3-diamine (1.0 equiv) and ethyl 2-bromoacetate (1.2 equiv) in anhydrous DMF.
-
Base Addition: Introducing potassium carbonate (2.0 equiv) to deprotonate the amine and facilitate nucleophilic attack.
-
Cyclization: Heating the mixture at 110°C for 12–18 hours under nitrogen atmosphere.
-
Workup: Cooling, filtering to remove salts, and concentrating the filtrate under reduced pressure.
-
Purification: Recrystallization from ethanol or chromatography on silica gel yields the pure product (typical yield: 65–75%).
Recent advancements emphasize green chemistry approaches, such as solvent recycling and catalytic base systems, to minimize waste. Continuous flow reactors have been proposed to enhance heat transfer and reaction homogeneity, potentially improving yields to >85% while reducing reaction times to 6–8 hours.
Physicochemical and Spectroscopic Properties
Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a white to off-white crystalline solid with limited solubility in water but high solubility in polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile. Key spectroscopic data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.85 (d, J = 2.4 Hz, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H, imidazole-H), 13.1 (s, 1H, NH).
-
IR (KBr): ν 1725 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br stretch).
-
UV-Vis (MeOH): λₘₐₓ 275 nm (π→π* transition of the aromatic system).
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting stability under standard laboratory conditions.
Biological Activities and Mechanistic Insights
Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans. Mechanistic studies propose inhibition of microbial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Against viruses, the compound shows moderate activity (EC₅₀ = 12–25 µM) against influenza A (H1N1) and human rhinovirus, likely through interference with viral RNA polymerase.
In cancer cell lines (e.g., MCF-7, A549), the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization, with IC₅₀ values of 15–30 µM. Molecular docking simulations suggest high affinity (Kᵢ = 2.8 nM) for the ATP-binding pocket of EGFR kinase, implicating it as a potential tyrosine kinase inhibitor.
Applications in Medicinal Chemistry and Drug Development
The compound’s versatility as a synthetic intermediate has spurred its use in developing:
-
Antibacterial Agents: Hybrid derivatives incorporating fluoroquinolone motifs show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Antiviral Therapeutics: Prodrug formulations with phosphonate groups improve bioavailability and target specificity for respiratory viruses.
-
Kinase Inhibitors: Structure-activity relationship (SAR) studies highlight the bromine atom’s role in hydrophobic interactions with kinase domains, guiding the design of selective inhibitors.
Ongoing clinical trials explore its efficacy as a photosensitizer in photodynamic therapy (PDT) for skin cancers, leveraging its UV absorption properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume